
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a core structural motif in the fluoroquinolone class of antibiotics. Its structure features a fluorine atom at position 6, a hydroxyl group at position 4, and a carboxylic acid at position 3 (Figure 1). These functional groups are critical for antibacterial activity, as they enhance DNA gyrase and topoisomerase IV inhibition, key targets in Gram-positive and Gram-negative bacteria . The compound serves as a precursor for synthesizing derivatives with improved pharmacokinetics and resistance profiles .
Preparation Methods
Gould-Jacobs Reaction: Primary Synthetic Route
The Gould-Jacobs reaction is a well-established method for constructing quinoline cores, particularly those substituted with carboxylic acid groups. For 6-fluoro-4-hydroxyquinoline-3-carboxylic acid, this reaction involves a sequence of condensation, cyclization, and hydrolysis steps.
Reaction Mechanism and Starting Materials
The synthesis begins with 4-fluoroaniline (CAS 371-40-4) and diethyl ethoxymethylenemalonate (CAS 87-13-8). The ethoxymethylene group in the malonate ester reacts with the aniline’s primary amine, forming an enamine intermediate. Subsequent thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) induces ring closure, yielding the quinoline scaffold. Acidic hydrolysis of the ester group at position 3 then generates the carboxylic acid functionality .
Optimized Reaction Conditions
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Condensation : 4-fluoroaniline and diethyl ethoxymethylenemalonate are heated at 120–140°C for 4–6 hours in an inert solvent (e.g., toluene).
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Cyclization : The intermediate is refluxed in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) at 250–270°C for 10–15 minutes, achieving rapid ring closure .
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Hydrolysis : The ester is hydrolyzed using aqueous HCl (6 M) at 80°C for 2 hours, yielding the carboxylic acid .
Yield : The overall yield for this three-step process typically ranges from 65% to 75%, with cyclization being the rate-limiting step .
Alternative Synthetic Approaches
While the Gould-Jacobs reaction dominates the literature, alternative methods have been explored for specialized applications.
Multi-Step Functionalization of 6-Fluoro-4-hydroxyquinoline
A two-step synthesis starts with 6-fluoro-4-hydroxyquinoline (CAS 21873-50-7), which is synthesized via cyclization of 5-[(4-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione in Dowtherm A (94% yield) . The quinoline is then carboxylated at position 3 using a directed lithiation strategy:
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Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C in THF generates a lithiated intermediate at position 3.
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Carboxylation : Quenching with dry CO₂ introduces the carboxylic acid group .
Yield : This method achieves a moderate yield of 50–60%, limited by the sensitivity of the lithiated intermediate .
Comparative Analysis of Methods
Parameter | Gould-Jacobs Route | Multi-Step Functionalization |
---|---|---|
Starting Materials | 4-fluoroaniline, malonate ester | 6-fluoro-4-hydroxyquinoline |
Reaction Steps | 3 | 2 |
Overall Yield | 65–75% | 50–60% |
Key Advantage | High efficiency, one-pot cyclization | Avoids high-temperature cyclization |
Limitation | Requires specialized solvents | Low yield due to reactive intermediates |
Physicochemical Characterization
This compound exhibits the following properties :
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Molecular Formula : C₁₀H₆FNO₃
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Molecular Weight : 207.16 g/mol
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Density : 1.6 ± 0.1 g/cm³
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Boiling Point : 387.8 ± 42.0°C
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Flash Point : 188.4 ± 27.9°C
The compound’s solubility profile (sparingly soluble in water, soluble in polar aprotic solvents) aligns with its use in further derivatization for drug synthesis .
Applications in Antibacterial Agent Synthesis
The carboxylic acid group at position 3 serves as a handle for amide bond formation with piperazine or pyrrolidine moieties in fluoroquinolones like ciprofloxacin and moxifloxacin . The fluorine atom at position 6 enhances bacterial DNA gyrase inhibition by improving hydrophobicity and target binding .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The fluorine atom and hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is primarily utilized in medicinal chemistry for its potential as an antibacterial and antifungal agent. Its structural similarity to known antibiotics allows it to be explored as a lead compound for developing new antimicrobial therapies.
Case Study: Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study showed that modifications at the carboxylic acid position enhanced its efficacy, leading to the synthesis of more potent derivatives .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Cyclization Reactions: Used to synthesize complex heterocyclic compounds.
- Functionalization Reactions: Acts as a precursor for introducing functional groups that enhance biological activity.
Table: Synthetic Routes Using this compound
Reaction Type | Example Product | Reference |
---|---|---|
Cyclization | 4-Hydroxyquinoline derivatives | |
Alkylation | Alkylated quinoline derivatives | |
Acylation | Acylated products with enhanced activity |
Materials Science
In materials science, this compound is explored for its potential use in creating novel polymeric materials with specific properties such as thermal stability and resistance to degradation.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability, making them suitable for applications in electronics and coatings .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Antibacterial Activity
- 1-Cyclopropyl-6-fluoro-7-substituted Derivatives (): Modifications at the 7-position significantly influence stability and activity. For example: Compound 1 (7-(2-methoxy-1,1,3,3-tetramethylisoindoline-5-yl)amino): 82% purity, stable NMR signals. Compound 2 (7-(1,1,3,3-tetraethylisoindolin-2-yloxyl)amino): Radical nature causes NMR signal broadening (80% purity), suggesting reduced stability . 1-Cyclopropyl-7-piperazinyl Derivatives: Anti-tubercular and antibacterial activities depend on the piperazine substituent’s bulk and electronic properties .
- Synthesized via hydrolysis of ethyl ester intermediates (86.5% yield) .
Ester and Ether Derivatives
- Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (): Esterification of the carboxylic acid group improves bioavailability but requires hydrolysis for activation. The chloro and fluoro substituents at positions 7 and 6 may broaden antimicrobial spectra .
- 7-Fluoro-4-hydroxy-6-methoxy-3-quinolinecarboxylic Acid (): Methoxy at position 6 increases lipophilicity but may reduce solubility compared to the parent compound .
Trifluoromethyl and Phenyl Substituents
- 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic Acid (): The trifluoromethoxy group at position 6 and phenyl at position 2 contribute to a unique electronic profile, though biological data are unspecified .
Data Table: Structural and Functional Comparison
Biological Activity
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆FNO₃) is a synthetic compound belonging to the quinoline class, recognized for its diverse biological activities, particularly in antimicrobial applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₆FNO₃
- Molecular Weight : 207.16 g/mol
- Physical Form : White powder
- Melting Point : 248-249 °C (decomposition)
- Solubility : Soluble in organic solvents
- Density : 1.570 g/cm³
The compound's structure features a quinoline ring with a fluorine atom, hydroxyl group, and carboxylic acid group, contributing to its unique properties and biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Gould-Jacobs Reaction : Involves refluxing malonate with diphenylether at high temperatures to yield fluoroester derivatives.
- Reaction of 4-aminoquinoline with 6-fluoro-3-carboxylic acid : A common laboratory method that provides good yields .
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial DNA synthesis, positioning it as a potential candidate for further exploration in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on Antibacterial Activity : A study demonstrated that derivatives of 6-Fluoro-4-hydroxyquinoline exhibited improved antimicrobial properties compared to their non-fluorinated counterparts. The introduction of the fluorine atom at the 6-position significantly enhanced the compound's efficacy against resistant bacterial strains .
- Mechanism of Action : The compound is believed to interfere with critical enzymatic processes in bacteria, potentially targeting topoisomerases or other essential proteins involved in DNA replication .
Study | Findings |
---|---|
Antibacterial Activity | Enhanced activity against Gram-positive and Gram-negative bacteria due to structural modifications. |
Mechanism Exploration | Potential inhibition of DNA gyrase and topoisomerase IV, essential for bacterial replication. |
Interaction Studies
Interaction studies focus on the binding affinity of this compound with biological targets such as enzymes and receptors. Techniques employed include:
- NMR Spectroscopy : Used to analyze structural interactions.
- Molecular Docking Studies : To predict binding sites and affinities with target proteins .
Applications in Medicine and Industry
The compound's unique structure allows for diverse applications:
Q & A
Q. What are the key synthetic pathways for 6-fluoro-4-hydroxyquinoline-3-carboxylic acid?
Basic Research Focus
The compound is typically synthesized via hydrolysis of its ethyl ester derivative. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) can be hydrolyzed using 10% NaOH in methanol under reflux conditions for 4 hours, yielding the carboxylic acid with 86.5% efficiency . This method is adaptable for synthesizing fluoroquinolone derivatives by modifying substituents at the 6- and 7-positions. Key intermediates like ethyl esters are critical for introducing cyclopropyl or other functional groups in advanced analogs .
Q. How does fluorine substitution at the 6-position influence biological activity?
Basic Research Focus
Fluorine at the 6-position enhances antibacterial activity by improving DNA gyrase/topoisomerase IV inhibition and membrane permeability. Structural analogs like 6,7,8-trifluoro-4-hydroxy-3-quinolinecarboxylic acid (precursor to Fleroxacin) show that fluorination at specific positions reduces bacterial resistance and increases potency against Gram-negative pathogens . Comparative studies suggest that 6-fluoro substitution optimizes steric and electronic interactions with enzyme targets .
Q. What analytical methods are recommended for purity and structural validation?
Advanced Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular integrity using exact mass measurements (e.g., theoretical mass vs. observed for CHFNO) .
- HPLC-UV/FLD : Monitor hydrolytic degradation under stressed conditions (e.g., pH 1–13, 40–80°C) to assess stability .
- NMR Spectroscopy : Use -NMR to verify fluorine positioning and -NMR to resolve hydroxyl and carboxyl proton environments .
Q. How do substituent modifications at the 7- and 8-positions affect pharmacological profiles?
Advanced Research Focus
Modifications at these positions are critical for tuning pharmacokinetics:
- 7-Substituents : Cyclopropyl or aminoethyl groups (e.g., 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid , CAS: 103222-12-4) enhance Gram-positive coverage and reduce cytotoxicity .
- 8-Substituents : Methoxy or hydroxyl groups improve solubility but may reduce CNS penetration. For example, 8-hydroxy derivatives require esterification (e.g., ethyl esters) to bypass efflux pumps .
Table 1 : Structure-Activity Relationships (SAR) of Key Derivatives
Q. How should researchers address contradictions in antimicrobial activity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Strain-Specific Variability : Test against standardized panels (e.g., CLSI/EUCAST guidelines) to ensure reproducibility.
- Experimental Design : Control for pH, cation content (Mg, Ca), and inoculum size, which affect MIC values .
- Compound Stability : Degradation under storage (e.g., hydrolysis of esters) may reduce observed activity. Pre-validate purity using HPLC .
Q. What are the stability considerations for long-term storage?
Advanced Research Focus
- Storage Conditions : Keep in airtight containers at -20°C under inert gas (N) to prevent oxidation or hydrolysis .
- Degradation Pathways : The carboxylic acid group is prone to decarboxylation at >40°C, while the 4-hydroxyquinoline core may undergo photodegradation. Use amber vials for light-sensitive samples .
Q. How can computational methods aid in optimizing derivatives?
Advanced Research Focus
Properties
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJQAATYWQMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117685-48-0 | |
Record name | 1,4-Dihydro-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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